molecular formula C23H25N3OS B3312207 N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamide CAS No. 946301-40-2

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamide

Cat. No.: B3312207
CAS No.: 946301-40-2
M. Wt: 391.5 g/mol
InChI Key: FMXYHSOMXJYXCM-UHFFFAOYSA-N
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Description

N-{[6-(4-Methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core fused with a 4-methylphenyl substituent at position 6 and a benzamide group at position 5 via a methylene linker. The benzamide moiety is further substituted with an isopropyl group at the para position. This scaffold shares structural similarities with bioactive molecules targeting kinases, inflammatory pathways, and cancer cell proliferation .

Properties

IUPAC Name

N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-15(2)17-8-10-19(11-9-17)22(27)24-14-20-21(18-6-4-16(3)5-7-18)25-23-26(20)12-13-28-23/h4-11,15H,12-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXYHSOMXJYXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Imidazole Ring: The imidazole ring can be formed by the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling of the Rings: The imidazole and thiazole rings are then fused together through a cyclization reaction.

    Substitution Reactions: The final compound is obtained by introducing the 4-methylphenyl and propan-2-ylbenzamide substituents through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact pathways and targets depend on the specific biological context and the substituents on the compound.

Comparison with Similar Compounds

Key Observations :

  • Core Flexibility : Thiazole-triazole hybrids () exhibit broader π-π stacking interactions due to aromatic triazole rings, whereas the imidazothiazole core offers rigidity for selective binding .

Inferences for Target Compound :

  • The isopropyl-benzamide group may enhance hydrophobic interactions with kinase ATP-binding pockets, akin to EGFR inhibitors .
  • Lack of triazole (cf. ) could reduce off-target effects but may limit solubility .

Biological Activity

Overview

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by a unique structure that integrates an imidazole ring with a thiazole moiety and various substituents that enhance its biological properties. Its potential applications in medicinal chemistry are primarily focused on antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H24N4S\text{C}_{22}\text{H}_{24}\text{N}_4\text{S}

This structure includes:

  • An imidazo[2,1-b][1,3]thiazole core.
  • A 4-methylphenyl group that enhances lipophilicity.
  • A benzamide moiety that contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives. The compound has demonstrated significant activity against various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values ranging from 0.125 to 2.0 mg/mL against several pathogens including Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The antimicrobial activity is believed to be associated with the inhibition of key enzymes in microbial metabolism, which disrupts their growth and proliferation.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cytotoxicity : The compound has shown potent cytotoxic effects against various cancer cell lines with GI50 values ranging from 1.4 to 4.2 µM across the NCI-60 cancer cell panel . This indicates its potential as a lead compound in cancer therapy.
  • Cell Lines Tested : Notable cell lines include human cervix carcinoma (HeLa), murine leukemia (L1210), and pancreatic cancer cells (SUIT-2) .

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Evaluation :
    • A study reported the synthesis and evaluation of several imidazo-thiazole derivatives, including our compound of interest. Results indicated strong antibacterial and antifungal activities .
  • Anticancer Studies :
    • In vitro assays demonstrated that derivatives similar to this compound could inhibit cell proliferation effectively in resistant cancer types .

Data Table of Biological Activity

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.125 - 2.0 mg/mL
AntifungalCandida albicans0.125 - 2.0 mg/mL
AnticancerHeLa (Cervical Cancer)GI50: 1.4 - 4.2 µM
AnticancerSUIT-2 (Pancreatic Cancer)GI50: < 5 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-(propan-2-yl)benzamide

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